molecular formula C2H5IS B13962220 Iodomethyl methyl sulfide CAS No. 43034-68-0

Iodomethyl methyl sulfide

Cat. No.: B13962220
CAS No.: 43034-68-0
M. Wt: 188.03 g/mol
InChI Key: LXXKITJEFGLJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodomethyl methyl sulfide is an organic compound with the chemical formula C₂H₅IS. It is characterized by the presence of an iodine atom connected to a methylthiomethyl group. This compound is known for its distinctive properties and reactivity, making it a subject of interest in various scientific fields .

Chemical Reactions Analysis

Types of Reactions: Iodomethyl methyl sulfide undergoes various chemical reactions, including substitution reactions. One notable reaction is its interaction with hydrogen iodide (HI), leading to the formation of ethane thiol (C₂H₆S) and iodine (I₂) .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like hydrogen iodide (HI) under controlled temperature and pressure conditions.

    Oxidation and Reduction:

Major Products:

Scientific Research Applications

Iodomethyl methyl sulfide finds applications in various scientific research fields due to its unique chemical properties:

Mechanism of Action

The mechanism of action of iodomethyl methyl sulfide involves its reactivity with other chemical species. For instance, in substitution reactions, the iodine atom can be replaced by other nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions are primarily dictated by the presence of sulfur and iodine atoms, which influence the compound’s reactivity .

Comparison with Similar Compounds

    Iodomethane (CH₃I): Similar in structure but lacks the sulfur atom.

    Dimethyl Sulfide (C₂H₆S): Contains sulfur but lacks the iodine atom.

Uniqueness: Its ability to undergo substitution reactions and form new compounds makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

iodo(methylsulfanyl)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5IS/c1-4-2-3/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXKITJEFGLJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5IS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195646
Record name Iodomethyl methyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43034-68-0
Record name Iodomethyl methyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043034680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodomethyl methyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.